molecular formula C12H16ClFN2O B1521516 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride CAS No. 1181457-89-5

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride

Cat. No.: B1521516
CAS No.: 1181457-89-5
M. Wt: 258.72 g/mol
InChI Key: SIHJOWSVHCATNJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15FN2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperazine ring, which contribute to its unique chemical properties.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone
  • (3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanol
  • (3-Fluoro-4-methylphenyl)(piperazin-1-yl)ethanone

Uniqueness

1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJOWSVHCATNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate (3.14 g, 9.74 mmol) and 4 M HCl-EtOAc was stirred at rt for 20 h. After removing the solvent, the residue was suspended in EtOAc, and the white precipitate was collected by filtration to give 1.97 g (78% yields) of the title compound as a white solid.
Name
tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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